4-エチルスチレン

概要

説明

4-Ethylstyrene is a heterocyclic organic compound . It is used for industrial and scientific research purposes .

Synthesis Analysis

The synthesis of 4-Ethylstyrene involves the use of a highly cross-linked poly (4-ethylstyrene-co-divinylbenzene) matrix (St-DVB). This matrix allows incoming anions and cations present in liquid media to enter and remain segregated into the pores of the polymer microspheres as soon as the solvent is removed . Another study mentions the use of 4-ethylstyrene in the synthesis of polymer waste-derived microporous carbon microspheres .Molecular Structure Analysis

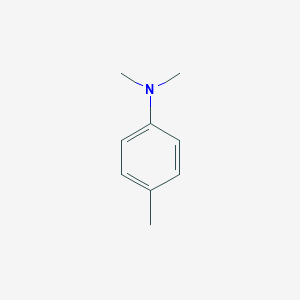

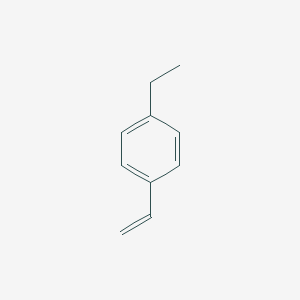

The molecular formula of 4-Ethylstyrene is C10H12. It has an average mass of 132.202 Da and a monoisotopic mass of 132.093903 Da .Chemical Reactions Analysis

While specific chemical reactions involving 4-Ethylstyrene are not detailed in the search results, it’s worth noting that many synthetic transformations are centered on the alteration of oxidation states. These redox processes frequently pass through intermediates with short lifetimes, making their study challenging .Physical And Chemical Properties Analysis

4-Ethylstyrene has a molecular weight of 132.2 and a molecular formula of C10H12 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

分子インプリントポリマー(MIPs)

4-エチルスチレン: は、分子インプリントポリマー(MIPs)の合成に使用されます。MIPsは、標的分子に特異的な認識部位を持つ、特注の材料であり、センシングプラットフォームに最適です。 MIPsは、その特異性、堅牢性、および安定性で知られています .

環境センシング

環境センシングにおいて、4-エチルスチレンベースのMIPsは、高い選択性で汚染物質や毒素を検出できます。 複雑な混合物から化学種を選択的に捕捉する能力は、環境の健康状態を監視するために不可欠です .

バイオメディカルデバイス

バイオメディカル分野は、バイオメディカルデバイスの開発に使用できるMIPsを作成することで、4-エチルスチレンから恩恵を受けています。 これらのデバイスは、診断および治療アプリケーションに不可欠な、特定の生体分子を認識して結合することができます .

ドラッグデリバリーシステム

4-エチルスチレン: は、特定の刺激に応答してポリマーを作成し、体内の標的部位に薬物を放出する薬物送達システムで使用できます。 この標的アプローチは、治療の有効性を大幅に向上させる可能性があります .

クロマトグラフィー

クロマトグラフィー技術は、分子の選択的結合において4-エチルスチレンを利用します。 これは、MIPsの高い選択性が、特定の化合物を高効率で分離できる、複雑な混合物の精製に特に役立ちます .

触媒作用

触媒作用において、4-エチルスチレンは、高い特異性で反応を触媒する酵素模倣体を生成するために使用できます。 これらの合成触媒は、天然酵素よりも安定でコスト効率が高い可能性があります .

Safety and Hazards

When handling 4-Ethylstyrene, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

将来の方向性

While specific future directions for 4-Ethylstyrene research are not detailed in the search results, it’s worth noting that the compound is used for experimental and research use . This suggests that further studies and developments involving 4-Ethylstyrene may continue in the field of scientific research.

作用機序

Target of Action

The primary target of 4-Ethylstyrene is the enzyme Styrene Monooxygenase (SMO) . SMO is a two-component flavoenzyme composed of a flavin adenine dinucleotide (FAD)-specific styrene epoxidase, StyA (the larger oxygenase domain) that catalyzes the epoxidation of C = C double bonds, and an NADH-specific flavin reductase, StyB (the smaller reductase domain) that catalyzes the two-electron reduction of FAD .

Mode of Action

4-Ethylstyrene interacts with its target, SMO, by undergoing an enantioselective epoxidation . This process involves the conversion of the double bond in 4-Ethylstyrene to an epoxide group, which is a three-membered cyclic ether. This reaction is catalyzed by SMO and results in the formation of a new compound, α-ethylstyrene .

Biochemical Pathways

The interaction of 4-Ethylstyrene with SMO is part of a larger biochemical pathway known as side-chain oxygenation . This pathway involves the enzymatic conversion of styrene derivatives, like 4-Ethylstyrene, into more polar compounds through a series of oxidation reactions . The end products of this pathway can include styrene oxides, phenylacetaldehydes, or phenylacetic acids .

Result of Action

The enzymatic action on 4-Ethylstyrene results in the formation of α-ethylstyrene, a compound with different physical and chemical properties . This transformation could potentially alter the biological activity of 4-Ethylstyrene, although the specific effects would depend on the context in which this reaction occurs.

Action Environment

The action of 4-Ethylstyrene and its interaction with SMO can be influenced by various environmental factors. For instance, the activity of SMO can be affected by the presence of other substrates, the pH of the environment, and the temperature . Additionally, the stability of 4-Ethylstyrene may be influenced by factors such as light, heat, and the presence of oxygen.

生化学分析

Biochemical Properties

4-Ethylstyrene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions of 4-Ethylstyrene is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. These enzymes catalyze the oxidation of 4-Ethylstyrene, leading to the formation of reactive intermediates. Additionally, 4-Ethylstyrene can interact with glutathione S-transferase, an enzyme that facilitates the conjugation of glutathione to reactive intermediates, aiding in their detoxification .

Cellular Effects

4-Ethylstyrene has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways, gene expression, and cellular metabolism. Exposure to 4-Ethylstyrene can lead to oxidative stress, resulting in the activation of signaling pathways such as the MAPK and NF-κB pathways. These pathways play crucial roles in regulating inflammation, cell proliferation, and apoptosis. Furthermore, 4-Ethylstyrene can alter the expression of genes involved in antioxidant defense, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of 4-Ethylstyrene involves its interaction with various biomolecules. At the molecular level, 4-Ethylstyrene can bind to cytochrome P450 enzymes, leading to the formation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA. Additionally, 4-Ethylstyrene can inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in neurotransmission. This inhibition can lead to disruptions in cellular signaling and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Ethylstyrene can change over time. The stability and degradation of 4-Ethylstyrene are influenced by various factors, including temperature, pH, and the presence of other chemicals. Over time, 4-Ethylstyrene can degrade into various byproducts, some of which may have different biological activities. Long-term exposure to 4-Ethylstyrene in in vitro and in vivo studies has shown that it can lead to persistent oxidative stress and inflammation, resulting in chronic cellular damage .

Dosage Effects in Animal Models

The effects of 4-Ethylstyrene vary with different dosages in animal models. At low doses, 4-Ethylstyrene may have minimal effects on cellular function. At higher doses, it can cause significant toxicity, including liver and kidney damage. Studies have shown that high doses of 4-Ethylstyrene can lead to the accumulation of reactive intermediates, resulting in oxidative stress and tissue damage. Additionally, threshold effects have been observed, where certain doses of 4-Ethylstyrene can trigger adverse effects, while lower doses do not .

Metabolic Pathways

4-Ethylstyrene is involved in several metabolic pathways, primarily those related to its detoxification and elimination. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates, which are then conjugated with glutathione by glutathione S-transferase. This conjugation facilitates the excretion of 4-Ethylstyrene and its metabolites from the body. Additionally, 4-Ethylstyrene can influence metabolic flux and metabolite levels, particularly those related to oxidative stress and antioxidant defense .

Transport and Distribution

Within cells and tissues, 4-Ethylstyrene is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, 4-Ethylstyrene can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria. This localization can influence its activity and function, as well as its potential to cause cellular damage .

Subcellular Localization

The subcellular localization of 4-Ethylstyrene is crucial for understanding its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, 4-Ethylstyrene can be localized to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and influence their activity. Additionally, the compound can accumulate in mitochondria, leading to the generation of reactive oxygen species and oxidative damage .

特性

IUPAC Name |

1-ethenyl-4-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-3-9-5-7-10(4-2)8-6-9/h3,5-8H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFHDVDXYKOSKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55757-90-9 | |

| Record name | Poly(4-ethylstyrene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55757-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70188081 | |

| Record name | 4-Ethylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3454-07-7 | |

| Record name | 4-Ethylstyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3454-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylstyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003454077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylstyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYLSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKX7MV36HU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。